3-[(3-Cycloheptyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-sulfonyl fluoride
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Overview
Description
3-[(3-Cycloheptyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-sulfonyl fluoride is a complex organic compound that features a piperidine ring, an oxadiazole ring, and a sulfonyl fluoride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Cycloheptyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-sulfonyl fluoride typically involves multiple steps. One common approach is to start with the formation of the oxadiazole ring, which can be synthesized using amidoxime and carbonyl compounds such as carboxylic acids or aldehydes . The piperidine ring can be introduced through nucleophilic substitution reactions. Finally, the sulfonyl fluoride group is added using sulfonyl chloride and fluoride sources under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis to produce larger quantities efficiently .
Chemical Reactions Analysis
Types of Reactions
3-[(3-Cycloheptyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-sulfonyl fluoride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxadiazole ring or other parts of the molecule.
Substitution: Nucleophilic substitution reactions are common, especially involving the piperidine ring and the sulfonyl fluoride group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfonic acids, while reduction might yield amines or alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
3-[(3-Cycloheptyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-sulfonyl fluoride has several applications in scientific research:
Mechanism of Action
The mechanism by which 3-[(3-Cycloheptyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-sulfonyl fluoride exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The oxadiazole ring and sulfonyl fluoride group are particularly important for these interactions, as they can form strong bonds with target molecules and influence their function .
Comparison with Similar Compounds
Similar Compounds
1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclohexanamine hydrochloride: This compound also features an oxadiazole ring but differs in the structure of the attached groups.
Piperidine derivatives: Various piperidine-based compounds share structural similarities but differ in their functional groups and overall reactivity.
Uniqueness
3-[(3-Cycloheptyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-sulfonyl fluoride is unique due to the combination of its three distinct functional groups: the piperidine ring, the oxadiazole ring, and the sulfonyl fluoride group. This combination imparts unique chemical properties and reactivity, making it valuable for a wide range of applications .
Properties
IUPAC Name |
3-[(3-cycloheptyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24FN3O3S/c16-23(20,21)19-9-5-6-12(11-19)10-14-17-15(18-22-14)13-7-3-1-2-4-8-13/h12-13H,1-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPDYWUVOTCGAQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)C2=NOC(=N2)CC3CCCN(C3)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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